molecular formula C18H15NO2 B15148685 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole CAS No. 5935-44-4

1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole

Cat. No.: B15148685
CAS No.: 5935-44-4
M. Wt: 277.3 g/mol
InChI Key: OFJMRPHCBPGNCZ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole is a complex organic compound that features a benzodioxole ring fused with a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is a versatile technique for forming carbon-nitrogen bonds . The reaction conditions often involve the use of palladium catalysts, ligands, and bases under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors and recyclable catalysts to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-methyl-1H-indole
  • 1-(1,3-Benzodioxol-5-yl)-2-methyl-1H-pyrrole-3-carboxylic acid

Uniqueness

1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzodioxole ring with a pyrrole ring makes it a versatile scaffold for drug development and other applications .

Properties

CAS No.

5935-44-4

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenylpyrrole

InChI

InChI=1S/C18H15NO2/c1-13-7-9-16(14-5-3-2-4-6-14)19(13)15-8-10-17-18(11-15)21-12-20-17/h2-11H,12H2,1H3

InChI Key

OFJMRPHCBPGNCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Origin of Product

United States

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